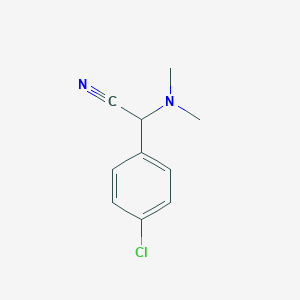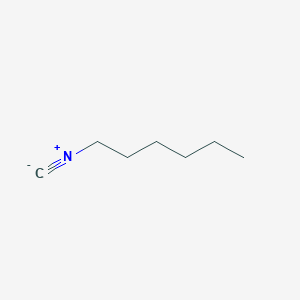
己基异氰化物
描述
Hexyl isocyanide is a type of alkyl isocyanide, which is a class of organic compounds characterized by the presence of the isocyanide functional group (–N≡C). These compounds are known for their distinctive rodlike helical structure and have been utilized in various applications such as chiral recognition, enantiomer separation, and circularly polarized luminescence. The unique properties of isocyanides make them valuable in the field of organic synthesis and materials science .
Synthesis Analysis
The synthesis of hexyl isocyanide and related compounds can be achieved through several methods. One approach involves the dehydration of formylamines, which has made isocyanides more generally available since 1958 . Additionally, hydroxy isocyanides, which can be precursors to hexyl isocyanide, can be prepared from corresponding amino alcohols and should be used freshly or stored at low temperatures to prevent cyclization . The living polymerization of isocyanides using alkyne-Pd(II) catalysts has been explored to create helical polyisocyanides with controlled structures and high tacticity, which could be applicable to hexyl isocyanide monomers .
Molecular Structure Analysis
The molecular structure of hexyl isocyanide is characterized by a helical polyisocyanide arrangement. This structure is significant in the synthesis of helical polymers, which have been the subject of extensive research due to their potential applications. For instance, the use of nickel(II) catalysts in the polymerization of azobenzene-containing isocyanide monomers results in well-defined helical polymers, which can undergo structural changes upon exposure to light .
Chemical Reactions Analysis
Hexyl isocyanide can participate in various chemical reactions, including multi-component reactions (MCRs) that are highly valued for their efficiency and versatility. For example, the [3 + 3]-cycloaddition reactions of α-acidic isocyanides with 1,3-dipolar azomethine imines lead to the formation of six-membered heterocycles . Isocyanides are also integral in the synthesis of nitrogen heterocycles, such as pyrroles, indoles, and quinolines, through cocyclizations and transition-metal-catalyzed syntheses . Moreover, isocyanides have been used in a novel four-component reaction to synthesize fully substituted 3,4-dihydrocoumarin derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexyl isocyanide are influenced by its isocyanide functional group. Isocyanides are known to be oxidized to isocyanates in the presence of metal acetates such as Hg(II), Tl(III), and Pb(IV) . The reaction with Tl(III) acetate in alcohols yields carbamates, which suggests potential reactivity pathways for hexyl isocyanide . Additionally, the helical polyisocyanides, which hexyl isocyanide could form, exhibit exceptional performance in chiral recognition and resolution, highlighting their potential in asymmetric catalysis .
科学研究应用
杂环的合成
己基异氰化物可用于多组分反应合成各种杂环化合物 . 异氰化物是这些反应中的一种优选合成子,它允许从简单的起始原料创建复杂的结构 .
有机转化
异氰化物,包括己基异氰化物,已广泛应用于有机反应中,以创建各种非凡的有机化合物 . 多年来,化学家证实了它们的通用性和有效性 .
多组分反应
己基异氰化物可用于基于异氰化物的多组分反应 (I-MCR)。 这些反应已被报道,例如 Ugi 的新修饰、Ugi 后反应、Passerini 和 Groebke–Blackburn–Bienayme 缩合反应 .
4. 具有药学和工业意义的化合物的合成 基于异氰化物的多组分反应 (I-MCR) 已被用于合成各种具有药学和工业意义的杂环和线性有机化合物 .
5. 肽和假肽支架的合成 基于异氰化物的多组分反应 (I-MCR) 已被用于合成有价值的肽和假肽支架 .
6. 酶固定化和材料的功能化 基于异氰化物的多组分反应 (I-MCR) 已被用于酶固定化和材料的功能化,以获得可调节的性能 .
聚合和材料科学
Passerini 和 Ugi 反应在聚合和材料科学领域的巨大应用为异氰化物在多组分化学中的重要性提供了新的视角 .
文献计量学分析
作用机制
Target of Action
Hexyl isocyanide primarily targets the respiratory system . It is known to cause respiratory sensitization, leading to conditions such as asthma and inflammation in the respiratory tract .
Mode of Action
Isocyanides, including hexyl isocyanide, are highly reactive compounds that can interact with a variety of reagents, including electrophiles, nucleophiles, and even radicals . They are known for their metal coordinating properties, which likely play a role in their biological activity .
Biochemical Pathways
Isocyanides are known to be involved in a variety of reactions, including base-catalyzed reactions with hydrogen-acidic compounds . They can also undergo thermal rearrangement, with aromatic isocyanides isomerizing about 10 times faster than aliphatic isocyanides .
Pharmacokinetics
It’s worth noting that isocyanides have been erroneously considered too reactive or metabolically unstable, which has restricted their use .
Result of Action
Exposure to hexyl isocyanide can lead to severe health effects, including asthma, inflammation in the respiratory tract, and potentially cancer . It is also known to cause skin sensitization .
Action Environment
Environmental factors can significantly influence the action of hexyl isocyanide. For instance, isocyanide-based multicomponent reactions can be accelerated in water due to the hydrophobic effect . Additionally, airborne isocyanates, including hexyl isocyanide, can be sampled in fire effluent during the early stages of fire development .
安全和危害
未来方向
The potential of multicomponent reactions involving isocyanides has not been fully exploited. Future directions include exploring chiral frameworks, DNA-encoded libraries, eco-friendly synthesis, and chiral auxiliary reactions . The use of visible light photocatalysis in isocyanide-based multicomponent reactions is also a promising area of research .
属性
IUPAC Name |
1-isocyanohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-4-5-6-7-8-2/h3-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJCOFYWVBNFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329642 | |
| Record name | Hexyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15586-23-9 | |
| Record name | Hexyl isocyanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does steric hindrance play in the binding of hexyl isocyanide to hemoglobin?
A2: Steric hindrance plays a crucial role, especially in the α subunits of hemoglobin. As the alkyl side chain of the isocyanide lengthens, a notable increase in the energy barrier for binding to the T state (low affinity state) of the α subunit occurs. This suggests that steric interactions between the larger isocyanide, such as hexyl isocyanide, and the amino acid residues surrounding the heme iron's binding site contribute significantly to the cooperative binding behavior of hemoglobin. []
Q2: Does the hydrophobicity of hexyl isocyanide influence its interaction with hemoglobin?
A3: Yes, the hydrophobicity of alkyl isocyanides, including hexyl isocyanide, plays a role in their binding to proteins like cytochrome c'. Studies show an increase in binding affinity for cytochrome c' as the alkyl chain length increases from ethyl to n-hexyl isocyanide. This trend is attributed to the favorable partitioning of the increasingly hydrophobic ligand into the equally hydrophobic heme coordination site of the protein. []
Q3: How do the binding kinetics of hexyl isocyanide to isolated hemoglobin subunits compare to its binding to intact hemoglobin?
A4: Studies using stopped-flow techniques reveal that both isolated α and β subunits of hemoglobin demonstrate a distinct pattern in their association rate constants with a range of alkyl isocyanides, including hexyl isocyanide. The fastest association rates are observed with methyl and hexyl isocyanide, while n-propyl isocyanide exhibits the slowest association rate. These findings highlight the complex interplay of steric and hydrophobic effects in ligand binding to hemoglobin. []
Q4: Are there computational studies that support the experimental findings on hexyl isocyanide binding to biological targets?
A5: While not directly focused on hemoglobin, computational studies have investigated the reactivity of alkyl isocyanides, including cyclohexyl isocyanide (structurally similar to hexyl isocyanide), in cycloaddition reactions. [] These studies provide insights into the electronic and steric factors governing isocyanide reactivity and could be extended to model their interactions with biological systems like hemoglobin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



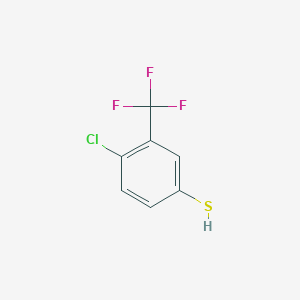
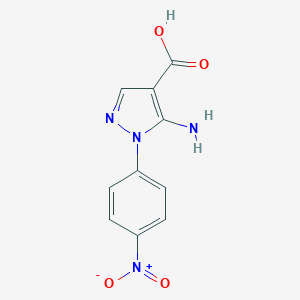

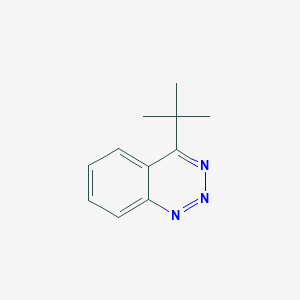

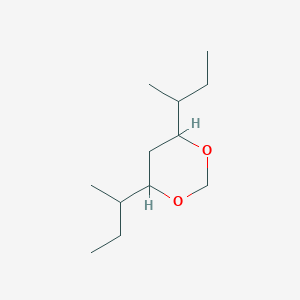

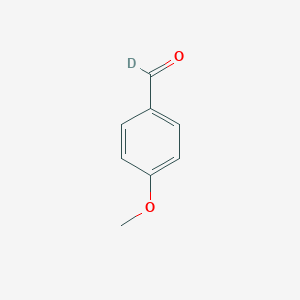
![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)
